(6Z)-2-BENZYL-5-IMINO-6-[(4-METHYLPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE
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Overview
Description
2-Benzyl-5-imino-6-(4-methylbenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines
Preparation Methods
The synthesis of (6Z)-2-BENZYL-5-IMINO-6-[(4-METHYLPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves a one-pot, three-component reaction. This method includes the reaction of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole with aldehydes and active methylene compounds in the presence of a catalyst such as vanadium oxide loaded on fluorapatite . The reaction is carried out in ethanol at room temperature, resulting in high yields of the desired product.
Chemical Reactions Analysis
2-Benzyl-5-imino-6-(4-methylbenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one undergoes various chemical reactions, including:
Condensation Reactions: Reacts with aromatic and heterocyclic aldehydes in the presence of triethylamine to form condensation products.
Cycloaddition Reactions: Reacts with carbon disulfide to yield 2,6-disubstituted 8-thioxo-9,9a-dihydro-1,3,4-thiadiazolo[3′,2′∶1,2]pyrimidino[5,6-d]1,3-thiazine derivatives.
Reduction and Deamination Reactions: Involved in the synthesis of 2-substituted-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one derivatives.
Scientific Research Applications
Medicinal Chemistry: Exhibits antimicrobial, anticancer, and antioxidant activities.
Materials Science:
Mechanism of Action
The mechanism of action of (6Z)-2-BENZYL-5-IMINO-6-[(4-METHYLPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with various molecular targets and pathways. The compound’s biological activity is attributed to its ability to inhibit key enzymes and disrupt cellular processes. For example, it can inhibit bacterial and cancer cell proliferation by interfering with DNA replication and inducing apoptosis .
Comparison with Similar Compounds
2-Benzyl-5-imino-6-(4-methylbenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
1,3,4-Thiadiazolo[3,2-a]pyrimidines: Known for their antimicrobial and anticancer properties.
Benzo[4,5]thiazolo[3,2-a]pyrimidines: Exhibit similar biological activities but differ in their structural framework.
This compound’s unique combination of a thiadiazolo[3,2-a]pyrimidine core with benzyl and methylbenzylidene substituents contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H16N4OS |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
(6Z)-2-benzyl-5-imino-6-[(4-methylphenyl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C20H16N4OS/c1-13-7-9-15(10-8-13)11-16-18(21)24-20(22-19(16)25)26-17(23-24)12-14-5-3-2-4-6-14/h2-11,21H,12H2,1H3/b16-11-,21-18? |
InChI Key |
XFJQJSHUYDYQIJ-ALGNWURXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)CC4=CC=CC=C4 |
SMILES |
CC1=CC=C(C=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)CC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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